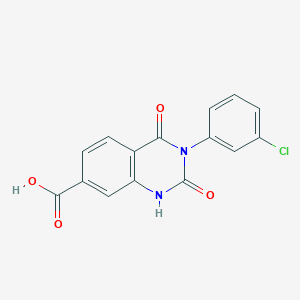

3-(3-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

CAS No.: 926247-48-5

Cat. No.: VC4322956

Molecular Formula: C15H9ClN2O4

Molecular Weight: 316.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926247-48-5 |

|---|---|

| Molecular Formula | C15H9ClN2O4 |

| Molecular Weight | 316.7 |

| IUPAC Name | 3-(3-chlorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |

| Standard InChI | InChI=1S/C15H9ClN2O4/c16-9-2-1-3-10(7-9)18-13(19)11-5-4-8(14(20)21)6-12(11)17-15(18)22/h1-7H,(H,17,22)(H,20,21) |

| Standard InChI Key | KQAPWDPUWNKAQD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O |

Introduction

Structural and Molecular Characteristics

The compound belongs to the tetrahydroquinazoline class, characterized by a fused bicyclic structure with nitrogen atoms at positions 1 and 3. Its IUPAC name, 3-(3-chlorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid, reflects the presence of:

-

A 3-chlorophenyl group at position 3.

-

Diketone moieties at positions 2 and 4.

-

A carboxylic acid group at position 7.

Molecular Formula: C₁₅H₉ClN₂O₄

Molecular Weight: 316.70 g/mol .

Synthesis and Chemical Reactions

Key Reaction Conditions

Physicochemical Properties

Spectral Data

-

IR Spectroscopy: Peaks at 1700–1750 cm⁻¹ (C=O stretching), 2500–3300 cm⁻¹ (-COOH) .

-

NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and the carboxylic acid (δ 12–13 ppm) .

Biological Activities and Research Findings

Enzyme Inhibition

Quinazolines are known to target:

-

Dihydrofolate reductase (DHFR): Critical for nucleotide synthesis.

-

Tyrosine kinases: Implicated in cancer cell signaling.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor for:

-

Anticancer agents: Modified to enhance selectivity for kinase inhibitors.

-

Antimicrobials: Functionalized with amide groups to improve bioavailability.

Structural Analogues

| Analogue | Modification | Activity |

|---|---|---|

| N-(4-Chlorobenzyl)-derivative | Carboxamide substitution | Enhanced antibacterial |

| 3-Ethyl-derivative | Alkyl chain at N3 | Improved solubility |

Comparative Analysis with Related Compounds

| Compound | Structure | Key Differences | Bioactivity |

|---|---|---|---|

| 3-Ethyl-2,4-dioxo-derivative | Ethyl group at N3 | Higher logP (2.1 vs. 1.8) | Moderate antimicrobial |

| 2-Chloro-4-phenyl-analogue | Chlorine at C2 | Enhanced kinase inhibition | Anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume